molecular formula C13H18N2O B13124354 3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one

3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one

Cat. No.: B13124354
M. Wt: 218.29 g/mol
InChI Key: BNCFMDXAQGYETH-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives This compound is characterized by the presence of an indolinone core structure with an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1-ethylindolin-2-one with an appropriate aminopropyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aminopropyl side chain.

Scientific Research Applications

3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylindolin-2-one: Shares the indolinone core structure but lacks the aminopropyl side chain.

    3-(1-Aminopropan-2-yl)indolin-2-one: Similar structure but without the ethyl group on the indolinone core.

    1-Methylindolin-2-one: Another indolinone derivative with a different alkyl substitution pattern.

Uniqueness

3-(1-Aminopropan-2-yl)-1-ethylindolin-2-one is unique due to the presence of both the aminopropyl side chain and the ethyl group on the indolinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C13H18N2O/c1-3-15-11-7-5-4-6-10(11)12(13(15)16)9(2)8-14/h4-7,9,12H,3,8,14H2,1-2H3

InChI Key

BNCFMDXAQGYETH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)C(C)CN

Origin of Product

United States

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